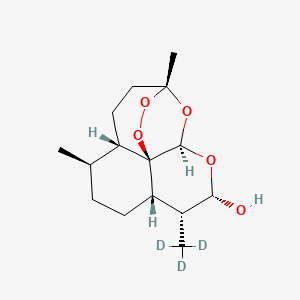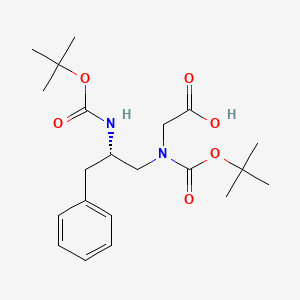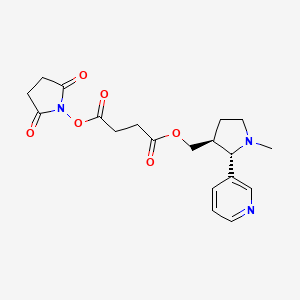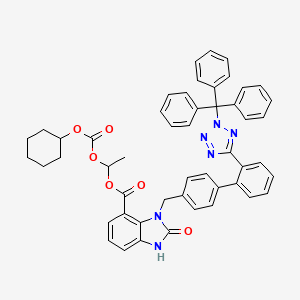
5-Methoxy-N,N-diisopropyltryptamine-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-N,N-diisopropyltryptamine-d4 Hydrochloride is a synthetic tryptamine derivative. It is structurally related to other tryptamines such as N,N-dimethyltryptamine and psilocybin. This compound is known for its psychoactive properties and has been used in scientific research to study its effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-N,N-diisopropyltryptamine-d4 Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxyindole.
Alkylation: The 5-methoxyindole is then alkylated with diisopropylamine to form 5-methoxy-N,N-diisopropyltryptamine.
Deuteration: The compound is then subjected to deuteration to introduce deuterium atoms, resulting in 5-Methoxy-N,N-diisopropyltryptamine-d4.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-N,N-diisopropyltryptamine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Produces oxides and ketones.
Reduction: Results in the formation of primary and secondary amines.
Substitution: Leads to the formation of various substituted tryptamines.
Applications De Recherche Scientifique
5-Methoxy-N,N-diisopropyltryptamine-d4 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of tryptamine derivatives.
Biology: Employed in neuropharmacological studies to investigate its effects on neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects in treating psychiatric disorders.
Industry: Utilized in the development of new psychoactive substances and their analogs.
Mécanisme D'action
The mechanism of action of 5-Methoxy-N,N-diisopropyltryptamine-d4 Hydrochloride involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and modulation of neural pathways. This interaction results in the compound’s psychoactive effects, including hallucinations and altered perception.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyltryptamine (DMT)
- Psilocybin
- N,N-Diethyltryptamine (DET)
- Bufotenine
Comparison
5-Methoxy-N,N-diisopropyltryptamine-d4 Hydrochloride is unique due to its deuterated form, which provides distinct pharmacokinetic properties compared to its non-deuterated analogs. This modification can lead to differences in metabolic stability and duration of action, making it a valuable compound for research purposes.
Propriétés
Numéro CAS |
1215558-26-1 |
|---|---|
Formule moléculaire |
C17H27ClN2O |
Poids moléculaire |
314.89 |
Nom IUPAC |
N-propan-2-yl-N-[1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)9-8-14-11-18-17-7-6-15(20-5)10-16(14)17;/h6-7,10-13,18H,8-9H2,1-5H3;1H/i8D2,9D2; |
Clé InChI |
QEBJXWFHKCUFLS-JRWKTVICSA-N |
SMILES |
CC(C)N(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C.Cl |
Synonymes |
5-Methoxy-N,N-bis(1-methylethyl)-1H-indole-3-ethanamine-d4 Hydrochloride; _x000B_3-[2-(Diisopropylamino)ethyl-d4]-5-methoxyindole Hydrochloride; 5-MeO-DIPT-d4; “Foxy”-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone](/img/structure/B565330.png)

![tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate](/img/structure/B565332.png)






